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An In-depth Technical Guide to (Boc-cyclobutyl-glycine) CAS 811460-95-4

Abstract

This technical guide provides a comprehensive overview of (Boc-cyclobutyl-glycine), CAS
number 811460-95-4, a non-proteinogenic amino acid of significant interest in peptidomimetic
and drug discovery research. As a unique building block, its cyclobutyl moiety offers a valuable
tool for introducing conformational constraints and modifying the physicochemical properties of
peptides. This document details the compound's chemical identity, offers insights into its
synthesis and purification, outlines its applications in peptide chemistry, and provides validated
analytical methodologies for its characterization. The content is tailored for researchers,
scientists, and drug development professionals seeking to leverage the unique structural
features of this unnatural amino acid in their work.

Introduction: The Role of Unnatural Amino Acids in
Modern Drug Discovery

The 20 proteinogenic amino acids form the fundamental basis of peptides and proteins.
However, the exploration of chemical space beyond these natural building blocks has opened
new frontiers in medicinal chemistry. Unnatural amino acids (UAAs) are non-naturally occurring
amino acids that can be incorporated into peptide sequences to enhance their therapeutic
properties.[1] By introducing novel side chains, stereochemistries, or backbone constraints,
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UAAs can address the inherent limitations of natural peptides, such as poor metabolic stability,
low bioavailability, and limited receptor specificity.[2][3]

(Boc-cyclobutyl-glycine), a derivative of glycine bearing a cyclobutyl group at the alpha-carbon,
is a prime example of a UAA designed to impart specific structural attributes. The cyclobutyl
ring introduces steric bulk and conformational rigidity, which can significantly influence the
secondary structure of a peptide.[4] This can lead to peptides with improved resistance to
enzymatic degradation and enhanced binding affinities for their biological targets.[5] The tert-
butyloxycarbonyl (Boc) protecting group on the alpha-amino function is a cornerstone of
peptide synthesis, allowing for controlled, stepwise elongation of peptide chains.[4] This guide
will delve into the technical specifics of (Boc-cyclobutyl-glycine), providing the necessary
information for its effective utilization in research and development.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of (Boc-cyclobutyl-glycine) is
essential for its effective application in synthesis and for the interpretation of experimental data.

Property Value Source

CAS Number 811460-95-4 Internal Data

Molecular Formula C11H19NOa Internal Data

Molecular Weight 229.27 g/mol Internal Data
2-((tert-

IUPAC Name butoxycarbonyl)amino)-2- Internal Data

cyclobutylacetic acid

Inferred from similar

Appearance White to off-white solid
compounds
Soluble in methanol, ethanol,
. DMF, DMSO, and aqueous Inferred from similar
Solubility ) )
base. Sparingly soluble in compounds
water.
) ) Not available. Expected to be Inferred from similar
Melting Point .
in the range of 120-150 °C. compounds
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Structural Elucidation:

The structure of (Boc-cyclobutyl-glycine) features a chiral center at the alpha-carbon, and the
commercially available material is typically a racemic mixture (DL-form). The key structural
components are:

» Cyclobutyl Ring: Confers conformational rigidity and hydrophobicity.
e Glycine Backbone: The core amino acid structure.

e Boc Protecting Group: An acid-labile protecting group essential for peptide synthesis.[4]

Synthesis and Purification

While specific literature detailing the synthesis of CAS 811460-95-4 is not readily available, a
plausible and robust synthetic route can be devised based on established methods for the
preparation of a-substituted amino acids.[6] The amidomalonate synthesis is a highly effective
and adaptable method for this purpose.

Proposed Synthesis Workflow: Amidomalonate Pathway

The amidomalonate synthesis provides a reliable method for producing a-amino acids through
the alkylation of a malonic ester derivative.[6]
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Step 1: Deprotonation

(Diethyl 2-acetamidomalonate)

NaOEt, EtOH

Step 2: Alkylation

(Enolate Intermediate) (Cyclobutyl Bromide)

Alkylation

P(Alkylated Malonate)

1. Acid Hydrolysis (HCI, reflux)
2. Decarboxylation (Heat)

Step 3: Hydrolysis & Decarboxylation  Step 4: Boc Protection

(DL—CycIobutylglycine ( (Boc)20, Base )

Boc Protectipn

(Boc—cyclobutyl—glycine))

Click to download full resolution via product page

Caption: Proposed synthesis workflow for (Boc-cyclobutyl-glycine).

Detailed Experimental Protocol (Exemplary)

This protocol is a representative example and may require optimization.

Step 1 & 2: Alkylation of Diethyl 2-acetamidomalonate
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve
sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

To this solution, add diethyl 2-acetamidomalonate and stir until fully dissolved.

Add cyclobutyl bromide dropwise to the reaction mixture.

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress
by Thin Layer Chromatography (TLC).

After completion, cool the mixture, filter off any salts, and concentrate the filtrate under
reduced pressure to obtain the crude alkylated malonate.

Step 3: Hydrolysis and Decarboxylation

To the crude alkylated malonate, add a solution of concentrated hydrochloric acid.

Heat the mixture to reflux for an extended period (typically overnight) to ensure complete
hydrolysis of the ester and amide groups.

The progress of the decarboxylation can be monitored by the evolution of CO-.

Cool the reaction mixture and neutralize with a suitable base (e.g., pyridine or ammonium
hydroxide) to precipitate the crude DL-cyclobutylglycine.

Filter the solid, wash with cold water, and dry under vacuum.

Step 4: Boc Protection

Suspend the crude DL-cyclobutylglycine in a mixture of dioxane and water.

Add a base, such as sodium bicarbonate or triethylamine, to the suspension.[7]

Add di-tert-butyl dicarbonate ((Boc)20) portion-wise while stirring vigorously.[7]

Allow the reaction to proceed at room temperature overnight.

Acidify the reaction mixture with a cold, dilute solution of citric acid or KHSOa4 to a pH of 2-3.
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o Extract the product into an organic solvent such as ethyl acetate.

e Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure to yield the final product, (Boc-cyclobutyl-glycine).

Purification

The crude product can be purified by one or more of the following techniques:
o Recrystallization: From a suitable solvent system such as ethyl acetate/hexanes.

o Column Chromatography: Using silica gel with a gradient of ethyl acetate in hexanes as the
eluent.

Applications in Peptide Synthesis and Drug Design

The unique structural features of (Boc-cyclobutyl-glycine) make it a valuable building block in
several areas of research.

Peptidomimetics and Conformational Constraint

The incorporation of (Boc-cyclobutyl-glycine) into a peptide sequence introduces a significant
conformational constraint due to the steric bulk of the cyclobutyl ring.[4] This can be
strategically employed to:

 Induce specific secondary structures: Such as B-turns or helical motifs, which are often
crucial for biological activity.

o Enhance metabolic stability: The non-natural side chain can prevent or slow down enzymatic
degradation by proteases.[5]

o Modulate receptor binding: The fixed orientation of the side chain can lead to improved
binding affinity and selectivity for a target receptor.
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Enhanced Stability

(Boc-cyclobutyl-glycine) Novel Therapeutic Candidate

Peptide Synthesis
(SPPS or Solution Phase)

Improved Receptor Binding

Click to download full resolution via product page
Caption: Application of (Boc-cyclobutyl-glycine) in drug design.

Solid-Phase Peptide Synthesis (SPPS)

(Boc-cyclobutyl-glycine) is fully compatible with standard Boc-based solid-phase peptide
synthesis (SPPS) protocols. The general workflow involves the sequential coupling of Boc-
protected amino acids to a growing peptide chain anchored to a solid support.

General Boc-SPPS Cycle:

o Deprotection: Removal of the Boc group from the N-terminal amino acid of the resin-bound
peptide using an acid such as trifluoroacetic acid (TFA).[4]

o Neutralization: Neutralization of the resulting trifluoroacetate salt with a base, typically
diisopropylethylamine (DIEA).

o Coupling: Activation of the carboxyl group of the incoming Boc-amino acid (in this case, Boc-
cyclobutyl-glycine) with a coupling reagent (e.g., HBTU, HATU) and subsequent reaction with
the free N-terminal amine on the resin.

e Washing: Thorough washing of the resin to remove excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity, purity, and structural
integrity of (Boc-cyclobutyl-glycine).[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation.
e 1H NMR: The proton NMR spectrum will show characteristic signals for the cyclobutyl

protons, the a-proton, and a prominent singlet for the nine equivalent protons of the Boc
group, typically around 1.4 ppm.[1]

e 13C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms, including
the carbonyl carbons of the carboxylic acid and the carbamate, the quaternary carbon and
methyl carbons of the Boc group, and the carbons of the cyclobutyl ring.

Expected *H NMR Chemical Shifts (in CDClIs, & in ppm):

1.40-1.50 (s, 9H): (CH3)sC- of Boc group

1.80-2.40 (m, 6H): Cyclobutyl -CHz- protons

2.90-3.10 (m, 1H): Cyclobutyl -CH- proton

4.20-4.40 (d, 1H): a-CH proton

5.00-5.20 (br d, 1H): -NH proton

10.0-12.0 (br s, 1H): -COOH proton

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of (Boc-cyclobutyl-glycine).
Exemplary HPLC Method:
e Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 pum).
» Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA.
o Solvent A: 0.1% TFA in Water

o Solvent B: 0.1% TFA in Acetonitrile
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e Gradient: 10% to 90% B over 20 minutes.
e Flow Rate: 1.0 mL/min.
o Detection: UV at 210 nm.

o Expected Retention Time: Approximately 10-15 minutes, depending on the specific gradient
and column.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray
ionization (ESI) is a suitable technique.

o Expected [M-H]~ ion: 228.12 m/z

o Expected [M+Na]* ion: 252.12 m/z

Conclusion

(Boc-cyclobutyl-glycine) represents a valuable and versatile building block for the synthesis of
novel peptides and peptidomimetics. Its unique cyclobutyl moiety provides a powerful tool for
introducing conformational constraints, enhancing metabolic stability, and modulating biological
activity. This guide has provided a comprehensive overview of its properties, a plausible
synthetic route, its applications in peptide chemistry, and robust analytical methods for its
characterization. As the demand for more sophisticated peptide-based therapeutics continues
to grow, the strategic incorporation of unnatural amino acids like (Boc-cyclobutyl-glycine) will
undoubtedly play a pivotal role in the future of drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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